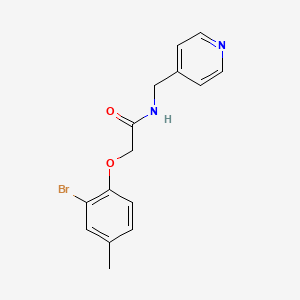![molecular formula C14H16N6S2 B5644462 3,3'-[(2,5-dimethyl-1,4-phenylene)bis(methylenethio)]bis-4H-1,2,4-triazole](/img/structure/B5644462.png)
3,3'-[(2,5-dimethyl-1,4-phenylene)bis(methylenethio)]bis-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals that are rich in heteroatoms such as sulfur and nitrogen, particularly featured within the triazole ring. Triazoles are known for their stability and versatility in chemical reactions, often serving as key intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds often involves strategies such as nucleophilic ring-opening of oxazolones with various nucleophiles and subsequent cyclization processes. For instance, Misra and Ila (2010) described the use of bis(methylthio)methylene phenyloxazolone as a template for synthesizing various substituted oxazoles, highlighting a methodology that could be adaptable for synthesizing compounds similar to the target molecule (Misra & Ila, 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives often features a combination of heterocyclic rings that can exhibit significant electronic and steric effects, influencing their reactivity and physical properties. Complexes of triazole derivatives, as discussed by Saleem et al. (2015), showcase how these molecules can form bidentate coordination modes with metals, indicative of the versatile binding capabilities that could be expected from the target molecule (Saleem et al., 2015).
Chemical Reactions and Properties
Triazole derivatives engage in a variety of chemical reactions, serving as ligands in complexation reactions or undergoing nucleophilic substitutions. The work by Bahemmat et al. (2015) on synthesizing Pd(II) complexes with triazole ligands underlines the chemical reactivity potential of these molecules, providing insights into catalytic applications and the preparation of nanomaterials (Bahemmat et al., 2015).
properties
IUPAC Name |
5-[[2,5-dimethyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6S2/c1-9-3-12(6-22-14-16-8-18-20-14)10(2)4-11(9)5-21-13-15-7-17-19-13/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGPEJVPHDJUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CSC2=NC=NN2)C)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5644380.png)
![N-(3-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5644383.png)
![2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644397.png)
![1-[4-(6-methoxypyridin-3-yl)phenyl]butan-1-ol](/img/structure/B5644398.png)
![4-[1-(4-fluorobenzyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5644404.png)
![3-allyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5644412.png)

![N-1,3-benzodioxol-5-yl-8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5644429.png)
![N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5644435.png)
![5-[3-(1H-pyrazol-4-yl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5644446.png)
![3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5644476.png)

![1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B5644485.png)
